4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
Description
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]aniline (molecular formula: C₁₁H₁₃N₃O) is a heterocyclic compound featuring a para-substituted aniline group connected via a methoxy bridge to a 1-methylimidazole ring. Key structural identifiers include its SMILES notation (CN1C=CN=C1COC2=CC=C(C=C2)N) and InChIKey (ZDKSIKJGUOTJJK-UHFFFAOYSA-N) . Predicted collision cross-sections (CCS) for its adducts range from 144.4 Ų ([M+H]⁺) to 157.2 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSIKJGUOTJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-31-4 | |
| Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a compound characterized by an imidazole ring and an aniline structure, which positions it within a class of biologically active compounds. This article explores its biological activities, focusing on its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and antimicrobial agent.
Chemical Structure and Properties
The compound features a methoxy group linked to an aniline moiety, which is further substituted with a 1-methyl-1H-imidazole group. This unique structure endows it with specific chemical properties that facilitate interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The imidazole moiety allows for coordination with metal ions, suggesting potential as an enzyme inhibitor. This property is particularly relevant in targeting metalloproteins involved in metabolic processes.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity, although more extensive research is necessary to confirm these effects and elucidate the mechanisms involved.
Antimicrobial Activity
A study conducted on various imidazole derivatives, including this compound, demonstrated promising antibacterial effects against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed MIC values ranging from 12.5 to 250 μg/mL against various pathogens .
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been documented. The compound's ability to inhibit enzyme activity was assessed through in vitro assays, revealing that it could modulate the activity of certain metalloproteins. Further studies are required to map these interactions comprehensively and assess their implications for therapeutic applications.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Enzyme Inhibition Study : A recent study evaluated the effect of this compound on carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use in conditions where modulation of this enzyme is beneficial .
- Antimicrobial Evaluation : In a comparative study of various imidazole derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics like ampicillin .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Oxidation : The compound can be oxidized to produce quinones or other derivatives using agents like potassium permanganate.
- Reduction : Functional groups can be reduced, such as converting nitro groups to amines with lithium aluminum hydride.
- Nucleophilic Substitution : The methoxy group can be replaced by other functional groups through reactions with nucleophiles like sodium methoxide.
These reactions highlight its utility in creating more complex organic compounds, which are essential in pharmaceuticals and materials science.
Medicinal Chemistry
Potential Drug Development
Research indicates that this compound may have significant applications in drug development. Its imidazole moiety enables interactions with metal ions and enzymes, making it a candidate for:
- Enzyme Inhibition : Preliminary studies suggest it could inhibit specific enzymes involved in disease pathways, which is crucial for developing therapeutic agents.
- Antimicrobial Properties : Initial findings indicate potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
Material Science
Specialized Electronic and Photonic Properties
In material science, this compound is utilized to synthesize materials with unique electronic and photonic properties. Its ability to form stable complexes with metal ions can enhance the performance of materials used in:
- Sensors : The compound's interactions with specific analytes make it suitable for sensor applications.
- Electronics : Its properties may contribute to the development of advanced electronic components.
Biological Applications
Buffering Agent in Cell Cultures
this compound has been identified as a non-ionic organic buffering agent useful in cell cultures, maintaining pH levels between 6 and 8.5. This application is critical in biological experiments where pH stability is essential for cellular processes.
Several studies have explored the interactions of this compound with biological targets:
- Enzyme Interaction Studies : Research has shown that its imidazole ring can coordinate with metal ions, enhancing its potential as an enzyme modulator.
- Antimicrobial Efficacy Trials : Preliminary trials suggest that this compound exhibits promising antimicrobial properties, though further studies are necessary to confirm these findings.
Comparison with Similar Compounds
Structural Analogues with Benzoimidazole Cores
Compound PB1 (4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline)
- Structure : PB1 replaces the imidazole ring with a benzoimidazole fused to a benzene ring and lacks the methoxy linker .
- Synthesis: Synthesized from p-phenylenediamine and anthranilic acid, contrasting with the unknown route for the target compound .
Compound 10 ([4-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline)
- Structure: Features a chloro-substituted benzoimidazole and a dimethylamino group on the aniline .
- Spectroscopy: FTIR data show distinct NH (3360 cm⁻¹) and C-Cl (750 cm⁻¹) stretches absent in the target compound . The dimethylamino group introduces electron-donating effects, altering reactivity compared to the target’s unsubstituted aniline.
Variants with Alternative Linkers or Substituents
2-[2-(1H-Imidazol-1-yl)ethoxy]aniline
3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline
Saturated and Partially Saturated Analogues
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride
- Structure : Contains a dihydroimidazole (imidazoline) ring, reducing aromaticity .
- Basicity : The saturated ring increases basicity (pKa ~8.5) compared to the target’s imidazole (pKa ~6.9), influencing solubility and ionic interactions .
Comparative Analysis of Key Properties
Table 1: Structural and Physical Property Comparison
Table 2: Spectroscopic and Reactivity Differences
Preparation Methods
Formation of the Imidazole Moiety
- The imidazole ring is typically synthesized via classical methods such as the Debus-Radziszewski imidazole synthesis , which condenses glyoxal, formaldehyde, and ammonia or primary amines to form the imidazole nucleus.
- Alternatively, commercially available 1-methylimidazole derivatives can be used as starting materials to simplify synthesis.
Methoxylation and Linkage Formation
- The methoxy linkage between the imidazole and the aniline ring is introduced through nucleophilic substitution reactions.
- A common approach involves reacting the 1-methylimidazole derivative with a suitable halomethyl intermediate or chloromethylated aromatic compound under basic conditions (e.g., potassium carbonate as base).
- This step forms the 2-methoxy linkage connecting the imidazole ring to the aromatic ring.
Introduction of the Aniline Group
- The aniline moiety can be introduced by starting with a 4-hydroxyaniline or 4-chloroaniline derivative, which upon nucleophilic substitution with the imidazole methoxy intermediate yields the target compound.
- Alternatively, the coupling of the methoxylated imidazole with 4-nitroaniline followed by reduction of the nitro group to amine can be employed.
Representative Preparation Method from Literature
A representative synthetic sequence reported in research includes:
| Step | Reactants/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 1-methylimidazole + chloromethyl derivative | Base (K2CO3), solvent (DMF or acetone), reflux | Formation of 1-methylimidazol-2-yl-methoxy intermediate |
| 2 | Intermediate + 4-nitroaniline | Nucleophilic aromatic substitution, mild heating | Formation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]nitrobenzene |
| 3 | Nitro compound | Reduction (e.g., catalytic hydrogenation or SnCl2/HCl) | Conversion to this compound |
This route is favored for its moderate conditions and good yields.
Industrial and Scalable Production Considerations
- Industrial synthesis optimizes reaction times, reagent stoichiometry, and solvent choice to maximize yield and reduce waste.
- Use of greener solvents and catalytic methods is increasingly preferred.
- Purification often involves crystallization or chromatographic techniques to achieve high purity.
Reaction Conditions and Reagents Analysis
| Reaction Step | Common Reagents/Conditions | Comments |
|---|---|---|
| Imidazole ring formation | Glyoxal, formaldehyde, ammonia/primary amines | Classical condensation, often acid-catalyzed |
| Methoxylation | Methyl iodide, K2CO3, DMF/acetone, reflux | SN2 reaction, base facilitates substitution |
| Coupling with aniline | 4-nitroaniline or 4-chloroaniline, heating | Nucleophilic aromatic substitution |
| Nitro reduction | H2/Pd-C, SnCl2/HCl, Fe/HCl | Selective reduction to amine |
Research Findings and Characterization Data
- Infrared spectroscopy confirms the presence of the amine group with characteristic NH2 stretching frequencies around 3400 cm⁻¹.
- Proton NMR signals include singlets for the methyl group on imidazole (~δ 3.8-4.0 ppm) and aromatic protons in the 6.5-7.5 ppm range.
- The methoxy linkage is confirmed by characteristic ether signals in both IR and NMR spectra.
- Yields reported in literature for the overall synthesis range from 60% to 85%, depending on the purification method and scale.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reaction Type | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | 1-methylimidazole + chloromethyl derivative + 4-nitroaniline | Nucleophilic substitution + reduction | 75-85 | Straightforward, good yields | Requires nitro reduction step |
| 2 | Preformed 4-hydroxyaniline + imidazole derivative | Ether formation via Williamson synthesis | 65-80 | Avoids nitro intermediates | Requires halomethylated intermediates |
| 3 | Direct coupling of 1-methylimidazole with 4-chloroaniline | SNAr reaction under basic conditions | 60-70 | Simple reagents | Lower yield, harsher conditions |
Q & A
Q. What are the recommended synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, and how can purity be optimized?
Answer: The compound is typically synthesized via a Mitsunobu reaction between 4-hydroxyaniline and (1-methyl-1H-imidazol-2-yl)methanol, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF under nitrogen . Post-reaction purification involves column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR. For scale-up, recrystallization from ethanol/water mixtures improves yield and reduces impurities .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- ¹H and ¹³C NMR : Key signals include the aniline NH₂ (δ 5.2 ppm, broad singlet) and imidazole protons (δ 7.1–7.3 ppm, doublets) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 218.1064 for C₁₁H₁₂N₃O⁺) .
- X-ray crystallography : Single crystals grown via slow evaporation (solvent: dichloromethane/hexane) reveal planar imidazole-aniline geometry. SHELXL-2018 refines data, with R₁ < 0.05 for high-resolution datasets .
Advanced Research Questions
Q. How does the electronic and steric profile of the 1-methylimidazole moiety influence reactivity in cross-coupling reactions?
Answer: The 1-methylimidazole group acts as a σ-donor and π-acceptor , enhancing electrophilic substitution at the para position of the aniline ring. Steric hindrance from the methyl group directs coupling reactions (e.g., Suzuki-Miyaura) to the imidazole C4 position. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, favoring nucleophilic attack at the methoxy-linked aromatic ring .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from purity variations or assay conditions. Mitigation steps:
- Validate purity via LC-MS and elemental analysis.
- Standardize bioassays (e.g., MIC testing in Mueller-Hinton broth at pH 7.2).
- Compare with analogs (e.g., 4-(imidazol-1-ylmethoxy)aniline) to isolate substituent effects .
Q. How can structural insights from X-ray crystallography guide the design of coordination complexes?
Answer: The imidazole N3 atom serves as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Crystallographic data (e.g., bond angles ~120° at the imidazole ring) predict octahedral coordination geometries. Synthesis of complexes involves refluxing the compound with metal salts (e.g., CuCl₂·2H₂O in methanol), monitored by UV-Vis spectroscopy (λmax ~650 nm for d-d transitions) .
Q. What methodological challenges arise in studying the compound’s photophysical properties?
Answer:
- Aggregation-induced quenching : Mitigated by diluting samples (≤10⁻⁵ M) in DMSO.
- Solvatochromism : Characterize using fluorescence spectroscopy in solvents of varying polarity (e.g., toluene → water). TD-DFT modeling correlates emission spectra (λem ~450 nm) with excited-state charge transfer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
